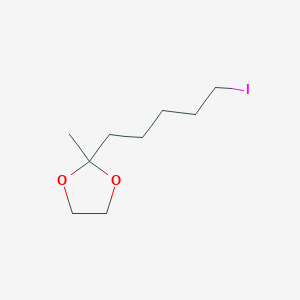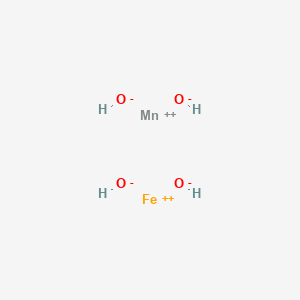
Iron(2+) manganese(2+) hydroxide (1/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) manganese(2+) hydroxide (1/1/4) is a compound that consists of iron, manganese, and hydroxide ions in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(2+) manganese(2+) hydroxide can be synthesized through the reaction of iron(2+) salts and manganese(2+) salts with a strong base such as sodium hydroxide. The reaction typically occurs in an aqueous solution, where the hydroxide ions precipitate the metal ions as hydroxides.
Industrial Production Methods: In industrial settings, the production of iron(2+) manganese(2+) hydroxide may involve large-scale precipitation reactions. The process requires careful control of pH and temperature to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Iron(2+) manganese(2+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, iron(2+) manganese(2+) hydroxide can be oxidized to form higher oxidation states of iron and manganese.
Reduction: Reducing agents like sodium borohydride can reduce the compound to lower oxidation states.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of iron(2+) manganese(2+) hydroxide can lead to the formation of iron(3+) and manganese(3+) or manganese(4+) oxides.
Reduction: Reduction reactions may produce lower oxidation states of iron and manganese, such as iron(0) and manganese(0).
Substitution: Substitution reactions can yield various iron and manganese salts, depending on the substituting anion.
Aplicaciones Científicas De Investigación
Iron(2+) manganese(2+) hydroxide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron and manganese compounds. It also serves as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving iron and manganese metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Iron(2+) manganese(2+) hydroxide is utilized in the production of magnetic materials, batteries, and as an adsorbent for removing contaminants from wastewater.
Mecanismo De Acción
The mechanism by which iron(2+) manganese(2+) hydroxide exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it an effective catalyst in various chemical processes. Its molecular targets and pathways include interactions with other metal ions, organic molecules, and biological macromolecules.
Comparación Con Compuestos Similares
Iron(2+) manganese(2+) hydroxide can be compared with other similar compounds, such as:
Iron(2+) hydroxide: This compound consists solely of iron and hydroxide ions. It has different chemical properties and applications compared to the mixed iron-manganese hydroxide.
Manganese(2+) hydroxide: Similar to iron(2+) hydroxide, this compound contains only manganese and hydroxide ions. Its reactivity and applications differ from those of the mixed compound.
Iron(3+) manganese(3+) hydroxide: This compound contains iron and manganese in higher oxidation states
The uniqueness of iron(2+) manganese(2+) hydroxide lies in its combination of iron and manganese ions, which imparts distinct chemical and physical properties that are not observed in the individual hydroxides of iron or manganese.
Propiedades
Número CAS |
126971-08-2 |
|---|---|
Fórmula molecular |
FeH4MnO4 |
Peso molecular |
178.81 g/mol |
Nombre IUPAC |
iron(2+);manganese(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Mn.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clave InChI |
KEBVLXZBNYKBFW-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Mn+2].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
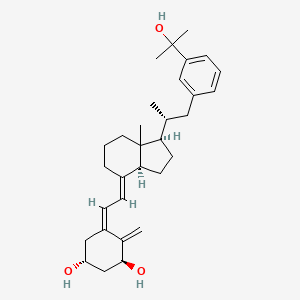
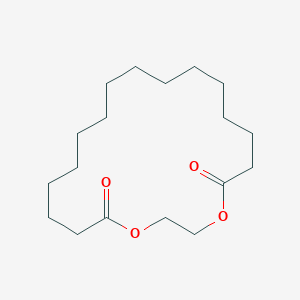
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
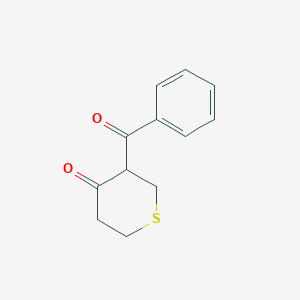
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
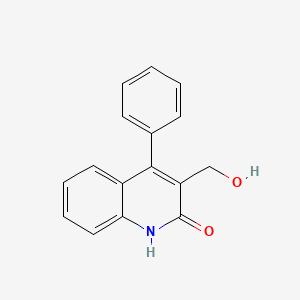
![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
